molecular formula C9H12ClNO2 B029202 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone hydrochloride CAS No. 94240-17-2

1-(3-Hydroxyphenyl)-2-(methylamino)ethanone hydrochloride

Cat. No. B029202
CAS RN: 94240-17-2
M. Wt: 201.65 g/mol
InChI Key: DEOGEZWYKPQJLP-UHFFFAOYSA-N
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Description

"1-(3-Hydroxyphenyl)-2-(methylamino)ethanone hydrochloride" is a chemical compound that has been studied for its diverse chemical reactions and properties. Research in this area explores its synthesis, molecular structure analysis, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including condensation and heterocyclization processes. For example, a sequence for preparing similar compounds involves condensation reactions leading to heterocyclization, resulting in the production of various heterocyclic compounds in good yields (Moskvina, Shilin, & Khilya, 2015).

Molecular Structure Analysis

Molecular structure analysis through crystallographic studies reveals intricate details about the compound's structure, including its crystallization patterns and supramolecular architecture. For instance, an unexpected nonbiphenyl by-product of a synthesis reaction demonstrated a detailed molecular structure confirmed through crystallographic analysis (Manzano, Baggio, & Cukiernik, 2015).

Chemical Reactions and Properties

Research into the chemical reactions of related compounds includes the examination of their interactions with various chemical agents. Studies have shown that these compounds can participate in diverse reactions, leading to the formation of a wide range of products with potential applications in different fields.

Physical Properties Analysis

The physical properties, such as crystallization behavior and phase transitions, of compounds like 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone hydrochloride, have been a subject of study. The polymorphism and phase transition of similar compounds have been explored to understand their stability under different conditions (Suarez et al., 2017).

Scientific Research Applications

  • Ethanone 1-(2-hydroxy-5-methyl phenyl) exhibits promising anti-microbial properties against Staphylococcus aureus proteins, indicating potential in antimicrobial applications (Medicharla SRI SATYA, S. B. V., & Aiswariya, 2022).

  • 1-(4-hydroxyphenyl)-2-[1-methyl-3-(4-hydroxyphenyl)propylamido] ethanone hydrochloride has been shown to excite adrenoceptors in isolated frog hearts, suggesting its relevance in cardiovascular research (Du Jun-rong, 2004).

  • The compound is used in the synthesis of various 1, 2, 3, 4-tetrahydroisoquinolines, highlighting its role in organic synthesis (T. Kametani et al., 1970).

  • Deuterated hydroxyphenylethanolamines, related to this compound, are utilized in the synthesis of pharmaceuticals and nutraceuticals (M. Couch, B. Gabrielsen, & J. M. Midgley, 1983).

  • It's involved in the synthesis of various N,O- and N,N-heterocycles, useful in chemical and pharmaceutical research (V. Moskvina, S. Shilin, & Volodymir P. Khilya, 2015).

  • Synthesized compounds show antimicrobial activity against multiple pathogens including Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi, indicating its potential in antimicrobial research (R. N. Patel et al., 2011).

  • It serves as a precursor for (R)-phenylephrine, a selective adrenergic receptor agonist, in biocatalytic processes (Daisuke Tokoshima et al., 2013).

  • An unexpected nonbiphenyl by-product, 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, was identified in a nickel-modified Ullmann reaction, contributing to knowledge in organic chemistry and supramolecular architecture (V. Manzano, R. Baggio, & F. D. Cukiernik, 2015).

  • 6-(5-chloro-8-hydroxynapthalene-2-yl)-4(4-hydroxyphenyl)-4-5-dihydroxypyrimidin-2(1h)-one, structurally related, exhibits excellent antimicrobial activities (V.M. Sherekar - et al., 2022).

  • Metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes, which includes similar structural features, is utilized in the preparation of indazoles, highlighting its importance in organic synthesis (Carla M. Counceller et al., 2012).

Safety And Hazards

The safety and hazards of “1-(3-Hydroxyphenyl)-2-(methylamino)ethanone hydrochloride” are not available in the resources I have. For the similar compound “1-(3-Hydroxyphenyl)ethanone”, it is harmful if swallowed .

properties

IUPAC Name

1-(3-hydroxyphenyl)-2-(methylamino)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,10-11H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOGEZWYKPQJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)C1=CC(=CC=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241221
Record name Ethanone, 1-(3-hydroxyphenyl)-2-(methylamino)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxyphenyl)-2-(methylamino)ethanone hydrochloride

CAS RN

94240-17-2
Record name 1-(3-Hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094240172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(3-hydroxyphenyl)-2-(methylamino)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 94240-17-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLEPHRONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D90VCA2N0S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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